3-(2-Morpholinoethoxy)phenylboronic acid
Overview
Description
3-(2-Morpholinoethoxy)phenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a morpholine ring and a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Morpholinoethoxy)phenylboronic acid typically involves the reaction of 2-morpholinoethanol with phenylboronic acid under specific conditions. The reaction can be carried out in the presence of a catalyst, such as palladium, and a suitable solvent, such as dichloromethane or toluene. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Morpholinoethoxy)phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenolic derivatives.
Reduction: Reduction reactions can produce boronic acid derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted phenylboronic acids.
Scientific Research Applications
3-(2-Morpholinoethoxy)phenylboronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Morpholinoethoxy)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
3-(2-Morpholinoethoxy)phenylboronic acid is unique due to its specific structural features, which distinguish it from other boronic acid derivatives. Similar compounds include:
Phenylboronic acid: Lacks the morpholine ring.
2-Morpholinoethanol: Lacks the boronic acid moiety.
Other boronic acid derivatives: May have different substituents or functional groups.
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Properties
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10,15-16H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXSLEXAYSGYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610473 | |
Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787591-35-9 | |
Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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